molecular formula C15H9ClF3NO3 B4019955 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid CAS No. 24063-30-7

2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid

Cat. No.: B4019955
CAS No.: 24063-30-7
M. Wt: 343.68 g/mol
InChI Key: AJQDUVANDXBKQI-UHFFFAOYSA-N
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Description

The compound 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid (C₁₅H₁₁ClF₃NO₃, MW 371.7 g/mol) features a benzoic acid backbone substituted with a carbamoyl linkage to a 2-chloro-5-(trifluoromethyl)phenyl group and a methoxy group at position 5 (Figure 1). Key structural attributes include:

  • Chloro and trifluoromethyl groups at positions 2 and 5 of the phenyl ring, conferring steric bulk and electron-withdrawing effects.
  • A carbamoyl bridge (-NH-C=O) linking the phenyl and benzoic acid moieties, enabling hydrogen bonding.
  • A methoxy group (-OCH₃) at position 5 of the benzoic acid, modulating solubility and electronic properties.

This compound’s design aligns with bioactive molecules targeting nuclear receptors (e.g., PPARγ, RORγt) due to its rigid aromatic framework and polar substituents .

Properties

IUPAC Name

2-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NO3/c16-11-6-5-8(15(17,18)19)7-12(11)20-13(21)9-3-1-2-4-10(9)14(22)23/h1-7H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQDUVANDXBKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304120
Record name Benzoicacid, 2-[[[2-chloro-5-(trifluoromethyl)phenyl]amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24063-30-7
Record name NSC164265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoicacid, 2-[[[2-chloro-5-(trifluoromethyl)phenyl]amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with benzoic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorinated phenyl group can form strong interactions with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Substituted Benzoic Acid Derivatives

a. Simpler Chloro-Trifluoromethyl Benzoic Acids Compounds like 2-chloro-5-(trifluoromethyl)benzoic acid (C₈H₄ClF₃O₂, MW 224.6 g/mol) lack the carbamoyl and methoxy groups. This reduces hydrogen-bonding capacity (1 donor vs. 2 in the target) and topological polar surface area (TPSA 37.3 vs. 86.6), leading to lower solubility but higher lipophilicity .

b. Acetic Acid Derivatives 2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid (C₉H₆ClF₃O₂, similarity score 0.90) replaces the benzoic acid with an acetic acid chain.

Carbamoyl-Linked Analogs

a. Oxazole-Containing Derivatives
Compounds such as 3-{3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-4-amido}benzoic acid (C₂₃H₁₆ClF₃N₂O₃, MW 472.8 g/mol) incorporate an oxazole ring instead of a methoxy group. The oxazole enhances aromatic stacking and introduces a hydrogen-bond acceptor, increasing TPSA (89.5 vs. 86.6) and potency as RORγt inverse agonists .

b. Carbamothioyl Derivatives 2-Chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic acid (C₁₆H₁₂ClF₃N₂O₃S, MW 402.1 g/mol) replaces the oxygen in the carbamoyl group with sulfur. This substitution raises TPSA (111 vs. 86.6) and hydrogen-bond donors (3 vs.

Sulfonyl and Sulfamoyl Derivatives

a. Sulfamoyl-Bearing Compounds 4-[({[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzoic acid (C₁₅H₁₁ClF₃NO₄S, MW 393.8 g/mol) replaces the carbamoyl with a sulfonyl group. The sulfonyl moiety increases electron-withdrawing effects and acidity (pKa ~1.5 vs. ~4.5 for carboxylic acids), which may enhance binding to cationic residues in enzyme active sites .

Physicochemical and Bioactivity Comparison

Table 1. Key Properties of Target Compound and Analogs

Compound Name Molecular Formula MW H-Bond Donors H-Bond Acceptors TPSA Key Features
Target Compound C₁₅H₁₁ClF₃NO₃ 371.7 2 6 86.6 Methoxy, carbamoyl
2-Cl-5-(CF₃)benzoic acid C₈H₄ClF₃O₂ 224.6 1 4 37.3 Simple aromatic acid
Oxazole derivative C₂₃H₁₆ClF₃N₂O₃ 472.8 2 6 89.5 Oxazole, enhanced rigidity
Carbamothioyl analog C₁₆H₁₂ClF₃N₂O₃S 402.1 3 4 111 Sulfur substitution
Sulfamoyl derivative C₁₅H₁₁ClF₃NO₄S 393.8 2 7 92.7 Sulfonyl, higher acidity

Research Findings

  • RORγt Inverse Agonists : Oxazole-containing analogs (e.g., compound 16) demonstrated submicromolar IC₅₀ values (0.12–0.45 µM) due to optimal TPSA (89.5) and hydrogen-bonding networks .
  • Metabolic Stability : Carbamothioyl derivatives showed prolonged half-lives in vitro (t₁/₂ > 6 h) compared to carbamoyl analogs (t₁/₂ ~3 h), attributed to sulfur’s resistance to esterase cleavage .
  • Solubility: The target compound’s methoxy group improves aqueous solubility (LogP 2.8) relative to non-polar analogs (LogP 3.5–4.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid
Reactant of Route 2
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2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid

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